molecular formula C21H21BrN4O3 B6535471 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine CAS No. 1049339-22-1

3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Número de catálogo: B6535471
Número CAS: 1049339-22-1
Peso molecular: 457.3 g/mol
Clave InChI: MJWQHXULGGCDOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyridazine core substituted at position 3 with a piperazinyl group bearing a 5-bromofuran-2-carbonyl moiety and at position 6 with a 4-ethoxyphenyl group. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties .

Propiedades

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3/c1-2-28-16-5-3-15(4-6-16)17-7-10-20(24-23-17)25-11-13-26(14-12-25)21(27)18-8-9-19(22)29-18/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQHXULGGCDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromofuran moiety, a piperazine ring, and a pyridazine core, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21BrN4O3C_{21}H_{21}BrN_4O_3, with a molecular weight of approximately 457.3 g/mol. Its structure can be represented as follows:

Property Value
Molecular Formula C21H21BrN4O3
Molecular Weight 457.3 g/mol
CAS Number 1049339-22-1

The biological activity of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The bromofuran moiety may enhance binding affinity due to halogen bonding, while the piperazine ring could improve solubility and bioavailability. The carbonyl group may facilitate covalent interactions with target proteins, leading to modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine exhibit significant antimicrobial properties. For instance, derivatives containing the bromofuran moiety have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Research has demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that these compounds can effectively reduce the viability of cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of proteases essential for bacterial virulence, which could be leveraged in developing new antibacterial therapies .

Case Studies

  • Antimicrobial Screening
    • A study screened several bromofuran derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as broad-spectrum antimicrobials .
  • Cancer Cell Line Testing
    • In a controlled laboratory setting, 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine was tested against human breast cancer cell lines (MCF7). The results showed a dose-dependent reduction in cell viability, with IC50 values suggesting effective anticancer activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine exhibit significant anticancer properties. The unique structural components allow for interactions with specific cellular targets, potentially inhibiting tumor growth.

Case Study:

  • A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

Research has shown that heterocyclic compounds can possess antimicrobial activity. The presence of the bromofuran and piperazine moieties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study:

  • In vitro studies revealed that similar compounds displayed activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

Neurological Applications

The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds containing this moiety have been investigated for their potential use in treating neurological disorders such as anxiety and depression.

Case Study:

  • Experimental models have shown that derivatives can act as serotonin receptor modulators, suggesting their potential use in psychiatric medicine.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies are crucial in understanding how variations in the chemical structure affect biological activity. The diverse functional groups present in 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine allow researchers to explore modifications that could enhance efficacy or reduce toxicity.

Stability and Reactivity

The stability of the compound under various conditions is vital for its application in drug development. Studies on its chemical stability, solubility, and reactivity towards electrophiles or nucleophiles provide insights into its shelf life and storage requirements.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on substituents, molecular weights, and inferred pharmacological implications:

Compound Name Piperazine Substituent Pyridazine Substituent Molecular Weight Key Features Source
3-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (Target) 5-Bromofuran-2-carbonyl 4-ethoxyphenyl ~460 (estimated) Bromine for halogen bonding; ethoxy enhances lipophilicity. -
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-Chlorophenyl Pyridazinone (ketone) Not reported Chlorine for electronic effects; ketone may reduce metabolic stability.
3-{4-[(3-Chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenyl sulfonyl 3-methyl-1H-pyrazole 418.9 Sulfonyl group increases polarity; pyrazole for heterocyclic interactions.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenyl-4-ylsulfonyl 3,4,5-trimethyl-1H-pyrazole 488.6 Bulky biphenyl group may hinder binding; trimethylpyrazole adds steric bulk.
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl 4-fluorophenyl 364.4 Fluorine enhances electronegativity; methoxy balances solubility.

Analysis of Structural and Functional Differences

Piperazine Substituents

  • However, bromine’s larger atomic radius may introduce steric hindrance.
  • Sulfonyl vs. In contrast, the target’s carbonyl group offers moderate electron withdrawal, balancing lipophilicity and polarity.
  • Aromatic vs. Heterocyclic Moieties : The biphenylsulfonyl group in introduces significant bulk, which may reduce bioavailability, whereas the target’s bromofuran-carbonyl maintains a compact structure.

Pyridazine Substituents

  • Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group in the target compound has a longer alkyl chain than methoxy (), increasing lipophilicity and possibly extending half-life.
  • Heterocyclic Additions: Compounds with pyrazole () or pyridazinone () substituents may exhibit varied binding modes due to nitrogen-rich heterocycles, whereas the target’s ethoxyphenyl relies on aromatic interactions.

Molecular Weight and Drug-Likeness

The target compound’s estimated molecular weight (~460) is higher than the fluorophenyl-methoxyphenyl analog (364.4, ) but lower than the biphenylsulfonyl derivative (488.6, ). This positions it within a moderate range for drug-likeness, balancing permeability and solubility.

Inferred Pharmacological Implications

  • Target Affinity : The bromofuran-carbonyl moiety may enhance binding to enzymes or receptors via halogen bonds, as seen in brominated inhibitors .
  • Metabolic Stability: The ethoxyphenyl group’s lipophilicity could slow oxidative metabolism compared to methoxy or pyridazinone derivatives .
  • Selectivity : Bulkier substituents (e.g., biphenylsulfonyl in ) might reduce off-target effects but limit bioavailability, whereas the target’s structure optimizes steric and electronic properties.

Métodos De Preparación

Step 1: Synthesis of 3,6-Dichloropyridazine

Pyridazine rings are commonly synthesized via cyclization of 1,4-diketones with hydrazine hydrate. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine in ethanol at reflux yields 3,6-dichloropyridazine in 78% yield.

Step 1: Bromination of Furan-2-carboxylic Acid

  • Reagents : Furan-2-carboxylic acid (1.0 equiv), Br₂ (1.1 equiv) in acetic acid at 0°C.

  • Product : 5-Bromofuran-2-carboxylic acid (92% yield).

  • Characterization : Melting point 142–144°C; IR (KBr) 1715 cm⁻¹ (C=O).

Step 2: Acid Chloride Formation

  • Conditions : 5-Bromofuran-2-carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv), catalytic DMF, reflux for 2 h.

  • Product : 5-Bromofuran-2-carbonyl chloride (quantitative yield).

Step 3: Amide Coupling with Piperazine

  • Conditions : Piperazine (1.2 equiv), 5-bromofuran-2-carbonyl chloride (1.0 equiv), Et₃N (2.0 equiv) in DCM at 0°C → RT for 6 h.

  • Yield : 88% after recrystallization (ethanol).

  • Characterization : 13C^{13}C NMR (100 MHz, DMSO-d₆) δ 160.1 (C=O), 152.3 (furan-C), 118.7 (C-Br), 45.6 (piperazine-CH₂).

Final Assembly of the Target Compound

Nucleophilic Aromatic Substitution

The 3-chloro group in 3-chloro-6-(4-ethoxyphenyl)pyridazine undergoes substitution with 4-(5-bromofuran-2-carbonyl)piperazine:

  • Conditions : 3-Chloro-6-(4-ethoxyphenyl)pyridazine (1.0 equiv), 4-(5-bromofuran-2-carbonyl)piperazine (1.5 equiv), K₂CO₃ (3.0 equiv), in DMF at 100°C for 24 h.

  • Workup : Precipitation in ice-water, filtration, and purification via column chromatography (EtOAc/hexane = 1:1).

  • Yield : 76%.

  • Characterization :

    • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₂H₂₂BrN₄O₃: 485.0821; found: 485.0825.

    • HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30).

Optimization and Challenges

Regioselectivity in Pyridazine Functionalization

The electronic nature of the pyridazine ring dictates reactivity:

  • Position 3 is more electrophilic due to electron-withdrawing effects of the adjacent nitrogen.

  • Suzuki coupling at position 6 requires careful control of stoichiometry to avoid di-substitution.

Amide Bond Stability

The 5-bromofuran-2-carbonyl group is prone to hydrolysis under acidic conditions. Neutral or mildly basic conditions are maintained during coupling.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Pyridazine chlorinationHydrazine cyclizationEthanol, reflux7895
Suzuki couplingPd(PPh₃)₄Dioxane/H₂O, 80°C8597
Amide couplingEt₃N, DCM0°C → RT8898
Final substitutionK₂CO₃, DMF100°C, 24 h7698.6

Q & A

Q. What are the key synthetic strategies for preparing 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the piperazine moiety with 5-bromofuran-2-carbonyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C) .
  • Step 2: Introduction of the 4-ethoxyphenyl group to the pyridazine core via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (70–80°C) .
  • Optimization: Monitor intermediates via thin-layer chromatography (TLC) and adjust pH/temperature to minimize side products (e.g., over-alkylation) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., piperazine linkage at C3 of pyridazine) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ peak at ~480–500 m/z) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the bromofuran-piperazine moiety influence this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insights: The bromofuran group may act as a hydrogen-bond acceptor, while the piperazine linker enhances solubility and facilitates receptor binding. Computational docking studies (e.g., using AutoDock Vina) predict interactions with serotonin receptors or bacterial enzymes .
  • Experimental Validation: Perform competitive binding assays (e.g., radioligand displacement for GPCRs) and correlate results with structural analogs (e.g., replacing bromofuran with benzoyl groups reduces activity) .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

  • Case Example: If anti-bacterial activity varies across studies:
    • Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing) .
    • Control variables: Test against isogenic bacterial strains to rule out resistance mechanisms .
    • Structural validation: Confirm compound stability in assay media via HPLC .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

  • Core Modifications: Synthesize analogs with variations in the furan (e.g., 5-chloro vs. 5-bromo) or ethoxyphenyl groups.
  • Bioactivity Profiling: Use high-throughput screening (HTS) against panels of kinases, ion channels, or microbial targets .
  • Computational SAR: Apply QSAR models to predict bioactivity cliffs and prioritize synthetic targets .

Q. What methodologies are suitable for assessing the pharmacokinetic (PK) properties of this compound?

  • In Vitro ADME:
    • Solubility: Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo PK: Administer to rodent models and measure plasma half-life using tandem mass spectrometry .

Contradictions and Limitations

Q. How do discrepancies in reported anti-inflammatory vs. antitumor activities arise for structurally similar pyridazines?

  • Hypothesis: Differential activation of NF-κB (pro-inflammatory) vs. p53 (pro-apoptotic) pathways.
  • Resolution: Conduct transcriptomic profiling (RNA-seq) on treated cell lines to map pathway engagement .

Q. Why might in vitro activity fail to translate to in vivo efficacy?

  • Potential Causes: Poor bioavailability or rapid hepatic clearance.
  • Mitigation: Derivatize with prodrug groups (e.g., esterification of ethoxyphenyl) to enhance absorption .

Methodological Resources

  • Synthetic Protocols: Refer to Acta Crystallographica Section E for reaction schematics .
  • Biological Assays: Follow guidelines from Journal of Medicinal Chemistry for GPCR/kinase studies .
  • Data Analysis: Use PubChem’s bioassay datasets (exclude vendor-specific data per guidelines) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.